4-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate
Description
The compound 4-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate (hereafter referred to as Compound A) is a heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazole core fused with substituted aromatic systems. Its structure includes:
- A Z-configuration olefinic bond at the 5-position of the thiazolo-triazole scaffold.
- A 2-bromophenyl group at position 2 of the triazole ring.
- A 2-ethoxyphenyl acetate substituent at position 4 of the fused thiazole system.
The presence of bromine enhances electrophilic reactivity, while the ethoxy and acetate groups influence solubility and steric interactions. This compound shares structural motifs with bioactive thiazolo-triazole derivatives, which are often explored for anticancer, antimicrobial, and anti-inflammatory properties .
Properties
Molecular Formula |
C21H16BrN3O4S |
|---|---|
Molecular Weight |
486.3 g/mol |
IUPAC Name |
[4-[(Z)-[2-(2-bromophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]-2-ethoxyphenyl] acetate |
InChI |
InChI=1S/C21H16BrN3O4S/c1-3-28-17-10-13(8-9-16(17)29-12(2)26)11-18-20(27)25-21(30-18)23-19(24-25)14-6-4-5-7-15(14)22/h4-11H,3H2,1-2H3/b18-11- |
InChI Key |
QMXMMKMCLKZKOG-WQRHYEAKSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2)OC(=O)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate involves several steps. One common method is the cyclocondensation of 1,2,4-triazole-3-thiones with bromomalononitrile in the presence of a base such as potassium tert-butoxide in tert-butanol . The reaction conditions typically include heating the mixture to facilitate the formation of the thiazolo[3,2-b][1,2,4]triazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form new fused heterocyclic structures.
Scientific Research Applications
4-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of new heterocyclic compounds with potential biological activities.
Biology: The compound’s antibacterial and antifungal properties make it a candidate for developing new antimicrobial agents.
Medicine: Its anticancer properties are being explored for potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 4-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit key enzymes and proteins involved in cellular processes. For example, its anticancer properties may be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
a) Position of Bromine
b) Alkoxy and Ester Substituents
c) Halogen and Methyl Modifications
- Compound F (): Substitutes the 2-bromophenyl group with a 3-chlorophenyl group and adds a 6-methoxy group.
- Compound G (): Includes 2,6-dimethylphenyl acetate.
Physicochemical Properties
Biological Activity
4-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate is a compound of interest due to its potential biological activities. This compound belongs to a class of thiazolo-triazole derivatives that have been studied for their pharmacological properties, particularly in the context of anticancer activity.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes thiazole and triazole rings. The presence of bromine and ethoxy groups suggests potential interactions with biological targets.
Structural Information
| Property | Value |
|---|---|
| Molecular Weight | 472.32 g/mol |
| SMILES | CC1=CC(=CC(=C1OC(=O)C)C)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 |
| InChI | InChI=1S/C21H16BrN3O3S/c1-11-8-14(9-12(2)18(11)28-13(3)26)10-17-20(27)25-21(29-17)23-19(24-25)15-4-6-16(22)7-5-15/h4-10H,1-3H3/b17-10- |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolo-triazole derivatives. For instance, compounds similar to our target have shown significant cytotoxicity against various cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 values for related thiazolopyridazine derivatives ranged from 10.39 to 14.34 µM, indicating promising activity compared to doxorubicin (IC50 ~19.35 µM) .
- HCT-116 (Colon Cancer) : Certain derivatives displayed IC50 values as low as 6.90 µM, outperforming doxorubicin in some cases .
The mechanism by which these compounds exert their effects is still under investigation but may involve the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation. The presence of electron-withdrawing groups has been noted to enhance cytotoxic activity, suggesting that structural modifications could optimize efficacy .
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Thiazolopyridazines : A systematic investigation into the cytotoxicity of thiazolopyridazine derivatives revealed a correlation between structural features and biological activity, emphasizing the role of substituents on the aromatic rings .
- High-pressure Synthesis Techniques : Innovative synthesis methods have been developed to create these compounds efficiently, which may lead to enhanced yields and purities necessary for biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
